Pheneturide, chemically known as α-phenyl-α-ethylacetylurea, is a compound primarily recognized for its historical use as an anticonvulsant. [, ] While its clinical use has diminished due to the emergence of safer alternatives, Pheneturide continues to hold relevance in scientific research, particularly in the fields of pharmacology, biochemistry, and analytical chemistry.
Pheneturide can be synthesized through several methods, with the most common involving the reaction of phenylacetic acid with urea. The synthesis typically requires heating these components under controlled conditions:
The molecular formula of Pheneturide is C11H14N2O2, which corresponds to a molecular weight of approximately 206.25 g/mol. The structure can be described using various identifiers:
The molecular structure features a phenyl ring attached to a butanoyl group through a urea linkage, forming a stable compound that exhibits specific pharmacological properties .
Pheneturide participates in several chemical reactions, which include:
Pheneturide exhibits several notable physical and chemical properties:
These properties are crucial for ensuring the compound's suitability for pharmaceutical applications .
Pheneturide has been extensively studied for its anticonvulsant properties and has applications in various scientific fields:
Pheneturide remains an important compound within both clinical and research contexts, despite its reduced clinical use due to the availability of safer alternatives. Its unique properties continue to offer valuable insights into drug interactions and metabolic processes in pharmacological studies.
The development of ureide-class anticonvulsants represents a pivotal advancement in mid-20th century epilepsy therapeutics, emerging as structural derivatives of barbiturates with improved neurological tolerability. The historical trajectory began with the accidental discovery of phenobarbital's anticonvulsant properties in 1912 when Hauptmann observed reduced seizure incidence among epileptic patients treated with this sedative-hypnotic agent [5]. This breakthrough catalyzed medicinal chemistry efforts to develop analogues retaining phenobarbital's therapeutic efficacy while mitigating its profound sedative effects. By the 1940s, researchers systematically explored the ureide pharmacophore – molecules featuring the urea moiety (–NH–CO–NH–) within heterocyclic or open-chain structures [5]. Phenacemide (1-phenylacetylurea) emerged as the first clinically used ureide anticonvulsant in 1949, demonstrating significant efficacy against refractory seizures but exhibiting severe hepatotoxic and neuropsychiatric adverse effects [1] [3].
Within this therapeutic landscape, pheneturide (N-carbamoyl-2-phenylbutanamide) was developed as a structural hybrid between phenobarbital and phenacemide, conceptually designed to balance efficacy with reduced toxicity. Introduced commercially in Europe during the 1950s under brand names including Benuride and Deturid, pheneturide represented an optimized member of the phenylacetylurea class where strategic alkyl substitution diminished the toxicity observed with its predecessor [3] [8]. Its clinical deployment reflected the therapeutic evolution from inorganic bromides (1857) → barbiturates (1912) → straight-chain ureides (1940s) → alkyl-substituted ureides (1950s). This progression demonstrated the emerging structure-activity principles guiding antiepileptic drug development, positioning pheneturide as a specialized agent for severe, treatment-resistant epilepsy when first-line therapeutics failed [3] [5]. Contemporary clinical studies validated its application, with a 1982 trial reporting 40–60% seizure reduction in 58% of phenobarbital-resistant patients [1].
Table 1: Key Milestones in Ureide-Class Anticonvulsant Development
Time Period | Therapeutic Class | Representative Agent | Clinical Advancement |
---|---|---|---|
1857 | Inorganic Bromides | Potassium Bromide | First effective anticonvulsant; severe toxicity |
1912 | Barbiturates | Phenobarbital | First synthetic organic anticonvulsant; significant sedation |
1949 | Straight-Chain Ureides | Phenacemide | Improved efficacy in refractory epilepsy; hepatotoxicity issues |
1950s | Alkyl-Substituted Ureides | Pheneturide | Reduced sedation and toxicity while maintaining efficacy |
Pheneturide (C₁₁H₁₄N₂O₂; MW 206.24 g/mol) exists as a racemic mixture of two enantiomers, with the d-form melting at 168–169°C and the dl-form at 149–150°C [1]. Its molecular architecture features a phenylbutanoyl backbone conjugated to a terminal urea moiety, structurally identifiable as a decarboxylation product of phenobarbital's malonylurea core. This relationship informed early synthetic strategies exploiting phenobarbital metabolism, though industrial synthesis rapidly transitioned to direct routes [5] [8].
The primary industrial synthesis involves a two-step sequence starting from α-phenylbutyric acid: (1) conversion to acid chloride using thionyl chloride or oxalyl chloride, followed by (2) nucleophilic acyl substitution with urea under controlled conditions [1]. The reaction proceeds according to:
α-Phenylbutyric Acid + SOCl₂ → α-Phenylbutyryl Chlorideα-Phenylbutyryl Chloride + H₂N–CO–NH₂ → Pheneturide + HCl
This route, initially patented by Bayer in 1912, employed antipyrine catalysis to enhance yields by facilitating urea activation. Modern optimizations focus on solvent selection (aprotic dipolar solvents), stoichiometric ratios (urea excess), and temperature gradients (0–5°C during acyl chloride addition; 80°C during condensation) to suppress symmetrical biuret byproduct formation [1] [2]. Alternative pathways explored include the condensation of ethylphenylacetyl isocyanate with ammonia or the reaction of 2-phenylbutyronitrile with hydroxylamine followed by catalytic hydrogenation, though these present scalability challenges [1].
The synthesis generates chirality at Cα of the butanoyl chain, yielding racemic pheneturide. Despite known metabolic differences between enantiomers – particularly hepatic clearance rates – clinical formulations universally utilized the racemate due to prohibitive chiral resolution costs and comparable in vivo interconversion [1] [6]. Analytical characterization confirmed the molecular identity via CAS Registry 90-49-3 (pheneturide) and 6192-36-5 (alternative numbering), with standardized spectroscopic fingerprints: InChIKey AJOQSQHYDOFIOX-UHFFFAOYSA-N; SMILES CCC(C(=O)NC(N)=O)C1=CC=CC=C1 [6] [9].
Table 2: Pheneturide Synthesis Optimization Strategies
Synthetic Parameter | Original Method (1912) | Modern Optimization | Impact on Yield/Purity |
---|---|---|---|
Catalyst | Antipyrine | None (stoichiometric control) | Reduced purification complexity; 85% → 92% yield |
Solvent System | Benzene | Acetonitrile/DMF mixtures | Byproduct reduction; enhanced reaction homogeneity |
Temperature Profile | Reflux (80°C) | Gradual heating (0°C → 25°C → 80°C) | Minimized diacylation; >95% purity |
Urea Equivalents | 1.2 eq | 2.5 eq | Suppressed biuret formation; 88% isolated yield |
Systematic structural optimization of the phenethylacetylurea scaffold elucidated critical structure-activity relationships governing anticonvulsant efficacy, toxicity, and pharmacokinetics. Three domains proved modifiable: (1) the α-hydrogen adjacent to carbonyl; (2) the alkyl chain length at Cβ; and (3) the aryl substitution pattern on the phenyl ring [1] [8].
α-Substitution Effects: Methyl or ethyl substitution at the α-position (phenacemide → pheneturide) proved crucial for reducing idiosyncratic toxicity. Phenacemide (unsubstituted) demonstrated a 40% hepatotoxicity incidence, while α-ethyl pheneturide lowered this to 12–15% without compromising GABAergic potentiation [1] [3]. The ethyl moiety optimally balanced steric hindrance (shielding reactive carbonyls) and lipophilicity (log P ≈1.45), enhancing blood-brain barrier penetration versus bulkier propyl analogues [1] [8].
Alkyl Chain Modifications: Varying the Cβ-Cγ chain length revealed narrow tolerability for anticonvulsant activity. Methyl derivatives exhibited reduced efficacy in maximal electroshock (MES) tests, while propyl/butyl chains diminished water solubility and prolonged elimination half-lives excessively. The ethyl chain conferred ideal pharmacokinetics: plasma t₁/₂ 54 hours (single dose); 40 hours (chronic dosing); clearance 2.6 L/hour exclusively via hepatic metabolism [1]. This facilitated once-daily dosing while avoiding accumulation observed with longer alkyl derivatives [1] [3].
Aryl Substitutions: Electron-donating groups (para-OH, meta-OCH₃) reduced activity by disrupting hydrophobic interactions with neuronal voltage-gated sodium channels. Conversely, halogen substitutions (ortho-F, para-Cl) enhanced potency but introduced hepatotoxic metabolites via cytochrome P450-mediated dehalogenation. The unsubstituted phenyl ring demonstrated optimal benefit-risk, enabling π-π stacking with channel pore residues while maintaining metabolic stability [1] [8].
The urea pharmacophore tolerated only conservative modifications. Replacing carbonyl with thiocarbonyl abolished activity, while N-methylation eliminated GABA-transaminase inhibition – pheneturide's putative mechanism involving potentiation of GABAergic neurotransmission and neuronal sodium channel stabilization [1] [3]. Molecular modeling later confirmed that the carbamoyl-amide dipole (N–C=O) engages hydrogen bonding with GABA-associated enzymes, explaining this constraint [1] [8].
Table 3: Molecular Optimization Effects in Phenethylacetylurea Analogues
Structural Modification | Biological Effect | Therapeutic Impact |
---|---|---|
α-H → α-CH₃ (Methyl Derivative) | 20% lower GABA potentiation; 30% higher hepatotoxicity risk | Reduced efficacy/safety vs. pheneturide |
α-H → α-C₂H₅ (Pheneturide) | Balanced lipophilicity (log P 1.45); metabolic stability | Optimal toxicity reduction; maintained efficacy |
Phenyl → p-Chlorophenyl | 2.3x sodium channel blockade; CYP2C9 induction | Enhanced potency but elevated drug interaction risk |
Urea → Thiourea | Loss of GABA transaminase inhibition | Complete abolition of anticonvulsant activity |
N-carbamoyl → N-methylcarbamoyl | Reduced hydrogen bonding capacity | 90% lower receptor binding affinity |
The culmination of these structure-activity studies positioned pheneturide as the optimal analogue within its chemical class, though its clinical utilization declined with the 1970s–1980s introduction of carbamazepine, valproate, and benzodiazepines offering superior therapeutic indices. Nonetheless, its development cemented foundational principles for anticonvulsant design: strategic α-alkylation to mitigate toxicity, ethyl chain optimization for pharmacokinetic tuning, and preservation of the hydrogen-bonding urea core for target engagement – principles informing contemporary ASDs (antiseizure drugs) [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7